molecular formula C25H29N5O5 B12184513 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B12184513
M. Wt: 479.5 g/mol
InChI Key: MPXACWLIMKYSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-6,7-dimethoxyquinazolin-4(3H)-one: This compound shares the quinazolinone core but differs in the presence of a chloro group instead of the acetamide moiety.

    6,7-dimethoxy-4-oxoquinazoline: Lacks the piperazine ring and acetamide group, making it structurally simpler.

    4-phenylpiperazine derivatives: These compounds contain the piperazine ring but differ in the substitution pattern on the quinazolinone core.

Properties

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide

InChI

InChI=1S/C25H29N5O5/c1-34-21-14-19-20(15-22(21)35-2)27-17-30(25(19)33)16-23(31)26-9-8-24(32)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,26,31)

InChI Key

MPXACWLIMKYSDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.